molecular formula C11H11ClN4O2S B2377135 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-48-4

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2377135
CAS RN: 2034431-48-4
M. Wt: 298.75
InChI Key: DBRHNOAUBUYRER-UHFFFAOYSA-N
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Description

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinyl triazole sulfonamides and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Phenyl Sulfonyl Pyrazoline Derivatives : A series of derivatives, including 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, were synthesized and tested for antibacterial and antifungal activities. These compounds, related to 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, showed promising antimicrobial properties (Shah et al., 2014).

Organic Synthesis and Chemistry

  • Development of Azomethine Ylide : A study found that 1-sulfonyl-1,2,3-triazole can act as a 1,3-dipole in the presence of rhodium(II), leading to the generation of azomethine ylide. This discovery offers a new avenue for organic synthesis (Yoo, 2015).
  • Use as Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles serve as stable precursors for various heterocycles important in synthetic and medicinal chemistry, offering valuable insights into new synthesis pathways (Zibinsky & Fokin, 2013).

Anticancer Activity

  • In Vitro Anticancer Evaluation : Triazole derivatives containing the sulfonyl group, like 2-(phenylsulfonyl)-2H-1,2,3-triazole, were synthesized and evaluated for anticancer activity. They showed moderate activity against several cancer cell lines, indicating their potential in cancer research (Salinas-Torres et al., 2022).

Catalysis and Reaction Mechanisms

  • Copper-Catalyzed Synthesis : A study explored the selective synthesis of N-sulfonyl-1,2,3-triazoles using a Cu-catalyzed azide-alkyne cycloaddition reaction. This method provides a pathway to efficiently produce N-sulfonyltriazoles (Yoo et al., 2007).
  • Transition-Metal-Catalyzed Transformations : Transition-metal-catalyzed decomposition of 1,2,3-triazoles can form metallo azavinyl carbenes, which are used in synthesizing nitrogen-based heterocycles. This showcases the adaptability of these compounds in various synthetic transformations (Anbarasan et al., 2014).

properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-9-2-1-3-11(6-9)19(17,18)15-7-10(8-15)16-5-4-13-14-16/h1-6,10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRHNOAUBUYRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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